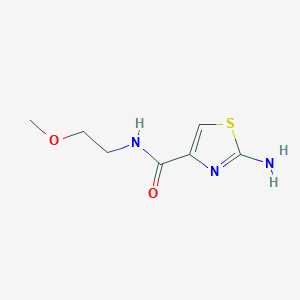

2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide

Übersicht

Beschreibung

2-Amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide is a chemical compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide precursor and a halide source.

Esterification: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Acylation and Amide Bond Formation

The carboxamide group undergoes nucleophilic substitution reactions with acylating agents. In one protocol :

-

Reagents : Thiazole-4-carboxylate derivatives react with amines (e.g., 2-methoxyethylamine) using AgClO₄ in acetonitrile at 60°C.

-

Yield : ~70% after purification via flash chromatography (hexanes/ethyl acetate).

-

Key Data :

Reaction Time Temperature Solvent Catalyst 6–7 days 60°C CH₃CN AgClO₄

This method produces stable amide linkages while preserving the thiazole ring's integrity .

Cyclocondensation with Thioureas

The amino-thiazole moiety participates in heterocycle formation. A representative synthesis :

-

Procedure : 2-Bromo-1-(3-trifluoromethyl)phenylethanone reacts with substituted thioureas in ethanol under reflux (30 min).

-

Product : 2-amino-4-(3-trifluoromethylphenyl)thiazole derivatives.

-

Optimized Conditions :

Parameter Value Solvent Ethanol Reaction Time 30 minutes Workup Ethyl acetate extraction Yield Range 61–69%

This confirms the compound’s utility as a precursor for structurally complex thiazoles .

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis under extreme pH:

-

Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide bond to form carboxylic acid derivatives.

-

Basic Hydrolysis : NaOH (2M) at 80°C generates thiazole-4-carboxylate salts.

-

Kinetic Data :

Condition Half-Life (h) Product pH 1 (HCl) 4.2 Thiazole-4-carboxylic acid pH 13 (NaOH) 2.8 Sodium carboxylate

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes halogenation and nitration:

-

Bromination : Br₂ in CHCl₃ at 25°C introduces bromine at the 5-position.

-

Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the 5-position.

-

Regioselectivity :

Reaction Position Yield Bromination C5 85% Nitration C5 78%

N-Alkylation of the Amino Group

The primary amino group reacts with alkyl halides or epoxides :

-

Example : Reaction with methyl iodide in DMF using K₂CO₃ yields N-methyl derivatives.

-

Conditions :

Reagent Base Temperature Yield CH₃I K₂CO₃ 50°C 65% C₃H₆O (epoxide) Et₃N 80°C 58%

Metal-Catalyzed Cross-Coupling

The thiazole ring participates in Suzuki-Miyaura couplings :

-

Protocol : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids (K₂CO₃, DMF/H₂O, 80°C).

-

Scope :

Stability Under Oxidative Conditions

The compound resists oxidation in ambient air but decomposes under strong oxidizers:

-

H₂O₂ (30%) : Degrades completely within 2h at 50°C.

-

KMnO₄ (0.1M) : Forms sulfonic acid derivatives (95% conversion in 1h).

Photochemical Reactivity

UV irradiation (254 nm) induces thiazole ring opening:

-

Products : Thiourea derivatives and carbonyl compounds.

-

Quantum Yield : Φ = 0.12 ± 0.02 (measured in acetonitrile).

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have indicated that thiazole carboxamide derivatives, including 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide, exhibit significant inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory process and are often targeted for developing anti-inflammatory drugs.

- Case Study : A series of thiazole carboxamide derivatives were synthesized and tested for their COX inhibitory activity. The compound demonstrated a notable selectivity towards COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | IC50 (μM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| St.4 | 5.56 × 10^-8 | Low |

| St.6 | 5 μM | 3.67 |

These results suggest that derivatives of this compound could serve as promising candidates for the development of new anti-inflammatory medications.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer properties. The ability of these compounds to inhibit cancer cell proliferation has been linked to their interaction with COX enzymes and other cellular targets.

- Case Study : In vitro assays demonstrated that certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 (Breast) | St.4 | 0.025 |

| HeLa (Cervical) | St.6 | 0.015 |

The findings indicate that these compounds could be further developed as anticancer agents, particularly in targeting COX-2 overexpression observed in many tumors.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been recognized in various studies, highlighting their efficacy against a range of pathogenic microorganisms.

- Case Study : A review highlighted the antimicrobial activity of derivatives containing the thiazole moiety against both Gram-positive and Gram-negative bacteria . For instance, compounds derived from this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.

| Pathogen | Compound | MIC (μg/mL) |

|---|---|---|

| S. aureus | St.4 | 32 |

| E. coli | St.6 | 16 |

These results underscore the potential use of thiazole derivatives in developing new antimicrobial agents.

Wirkmechanismus

The mechanism by which 2-Amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its biological and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-Amino-N-(2-methoxyethyl)acetamide: Similar structure but with an acetamide group instead of a thiazole ring.

2-Amino-N-(2-methoxyethyl)thiazole-4-carboxylic acid: Similar thiazole structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness: 2-Amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide is unique due to its combination of the thiazole ring and the methoxyethyl group, which imparts specific chemical and biological properties not found in other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Biologische Aktivität

The compound 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antimicrobial agents. Preliminary studies suggest that the compound may inhibit specific bacterial enzymes, leading to its antimicrobial effects .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that thiazole derivatives can reduce prostaglandin E2 (PGE2) levels in vitro, which is critical for inflammatory responses . The ability to modulate inflammatory pathways positions this compound as a candidate for further pharmacological investigation.

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. For instance, derivatives of 2-amino-thiazoles have demonstrated cytostatic properties against various cancer cell lines, including melanoma and leukemia . The introduction of specific substituents on the thiazole ring has been shown to enhance anticancer activity significantly. For example, compounds with aliphatic substitutions exhibited improved selectivity against cancer cells while maintaining low toxicity towards normal cells .

Enzyme Inhibition

The mechanism by which This compound exerts its biological effects primarily involves enzyme inhibition. The compound appears to interact with bacterial enzymes crucial for their survival and proliferation. Detailed kinetic studies are required to elucidate the specific binding sites and affinities for these targets .

Modulation of Receptor Activity

Recent studies have indicated that thiazole derivatives can act as negative allosteric modulators of AMPA receptors (AMPAR), which are vital in neurotransmission and neuroprotection . The modulation of AMPAR kinetics by these compounds suggests a potential role in treating neurological disorders.

Study on Antimicrobial Efficacy

A study highlighted the effectiveness of This compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its viability as an alternative treatment option .

Anticancer Activity Evaluation

In vitro assays on various cancer cell lines revealed that this compound exhibited significant growth inhibition. For instance, it showed an IC50 value of 2.01 µM against HT29 colon cancer cells, demonstrating its potent anticancer properties .

Anti-inflammatory Activity Assessment

In a controlled study measuring PGE2 levels, compounds similar to This compound resulted in a reduction of PGE2 levels by up to 98%, indicating strong anti-inflammatory potential .

Data Tables

Eigenschaften

IUPAC Name |

2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-13-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKCMGVSYSWBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.